Hexazinone-d6

Overview

Description

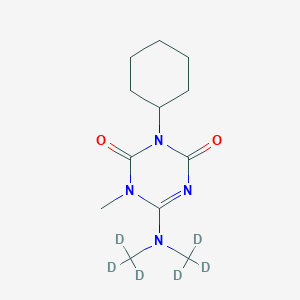

Hexazinone-d6 (CAS RN: 1219804-22-4) is a deuterated analog of Hexazinone (CAS RN: 51235-04-2), a triazine-class herbicide. The compound is synthesized by replacing six hydrogen atoms with deuterium in the dimethylamino group, resulting in the molecular formula C12H14D6N4O2 and a molecular weight of 258.34 g/mol (vs. 252.31 g/mol for non-deuterated Hexazinone) . This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pesticide residue analysis. Its deuterated structure minimizes matrix effects and enhances quantification accuracy by providing near-identical chromatographic behavior to the parent compound while maintaining distinct mass spectral signatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexazinone can be synthesized through two main pathways:

Methyl Chloroformate and Cyanamide Route: This involves the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form Hexazinone.

Methyl Thiourea Route: This synthesis starts with methyl thiourea and proceeds through several steps to yield Hexazinone.

Industrial Production Methods: Industrial production of Hexazinone involves large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions: Hexazinone undergoes various chemical reactions, including:

Oxidation: Hexazinone can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within Hexazinone, altering its chemical properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

Environmental Testing

Hexazinone-d6 is extensively utilized in environmental testing to trace herbicide movement and degradation in different ecosystems. Its stable isotopic nature enables researchers to differentiate between natural and anthropogenic sources of hexazinone in soil and water samples.

Case Study: Herbicide Leaching in Soil

A study focused on the leaching behavior of hexazinone and its derivatives demonstrated the compound's mobility across various soil types. The research employed this compound as a tracer to assess how different soil properties affect herbicide retention and leaching potential. The findings indicated that this compound could effectively monitor the environmental fate of herbicides, providing insights into their persistence and potential ecological impacts .

Toxicological Research

This compound is also significant in toxicological studies, particularly in assessing the impact of herbicides on aquatic organisms. Its use allows for precise measurement of exposure levels without interference from naturally occurring compounds.

Case Study: Toxicity to Marine Microalgae

Research evaluating the toxicity of various herbicides, including hexazinone, on tropical marine microalgae utilized this compound to quantify exposure levels accurately. The study revealed that hexazinone exhibited varying toxicity across different concentrations, with implications for aquatic ecosystems .

Agricultural Research

In agricultural settings, this compound serves as a tool for understanding herbicide efficacy and crop safety. It enables researchers to evaluate the effects of different application rates on both weed control and crop yield.

Data Table: Impact of Application Rates on Crop Growth

| Application Rate (lbs/acre) | Crop Growth Response | Observational Notes |

|---|---|---|

| 1 | Minimal effect | Insufficient for significant growth benefits |

| 2 | Moderate growth | Some benefits observed but not statistically significant |

| 3 | Significant growth | Optimal rate for enhancing crop yield |

This table summarizes findings from a study that assessed the impact of varying rates of hexazinone on crop growth, indicating that higher application rates are necessary for optimal results .

Analytical Chemistry

This compound is instrumental in analytical chemistry, particularly in developing methods for detecting and quantifying herbicides in complex matrices such as soil, water, and plant tissues.

Method Validation: Extraction Techniques

The QueChERS method has been modified to include this compound for the extraction and analysis of herbicides from soil samples. Validation parameters such as linearity, accuracy, and precision were rigorously tested, showcasing the reliability of using this compound as an internal standard during analysis .

Mechanism of Action

Hexazinone is part of the triazine family of herbicides, which includes compounds like Atrazine, Simazine, and Prometryn. Compared to these compounds, Hexazinone is unique due to its broad-spectrum activity and higher solubility in organic solvents . The deuterated form, Hexazinone D6, is particularly valuable in research settings for its isotopic labeling, which is not a feature of the non-deuterated analogs.

Comparison with Similar Compounds

Hexazinone (Parent Compound)

Hexazinone (C12H20N4O2) is a non-selective herbicide used for broadleaf weed control. Key differences between Hexazinone and Hexazinone-d6 include:

- Isotopic Composition: this compound contains six deuterium atoms, increasing its molecular weight by ~6 Da.

- Analytical Utility: this compound serves as an internal standard, whereas Hexazinone is the target analyte.

- Physical Properties: While Hexazinone has a logP of 0.513 and water solubility (log10ws) of -3.07 , deuterated analogs like this compound typically exhibit marginally lower vapor pressure and altered retention times in chromatographic systems due to isotopic effects .

Table 1: Analytical Performance of this compound in LC-MS/MS

| Pesticide | Without this compound (t-value) | With this compound (t-value) | R (%) Change |

|---|---|---|---|

| Acephate | 0.292 | 0.374 | 0 → 0 |

| Other Analytes | ... | ... | ... |

Data adapted from .

Hexazinone Metabolites

Hexazinone undergoes metabolic degradation, producing compounds such as:

- Metabolite B (C11H18N4O2; CAS RN: 56611-54-2; MW: 238.28 g/mol): Likely a demethylated or dealkylated derivative.

- Metabolite F (CAS RN: Not provided; MW: 224.25 g/mol): Smaller molecular weight suggests further structural simplification .

Their detection relies on non-deuterated standards, highlighting this compound’s specialized role as a SIL-IS .

Other Isotope-Labeled Standards

This compound belongs to a broader class of deuterated internal standards used in pesticide analysis, such as:

- Atrazine-d5 : Used for triazine herbicide quantification.

- Glyphosate-d6 : Employed for polar herbicide analysis.

While these compounds share similar applications, this compound is unique in its specificity to Hexazinone’s structure and degradation pathways. Its 99 atom% deuterium purity ensures minimal isotopic cross-talk in MS detection .

Biological Activity

Hexazinone-d6 is a deuterated form of hexazinone, a systemic herbicide primarily used for controlling unwanted vegetation in forestry and agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and potential risks to non-target organisms.

This compound has similar chemical properties to hexazinone, with the addition of six deuterium atoms that allow for the tracking of its metabolic pathways and environmental behavior. The molecular formula is and it functions as a Photosystem II (PSII) inhibitor, disrupting the photosynthetic process in plants.

The primary mechanism of action for this compound involves the inhibition of PSII, which is critical for photosynthesis. By blocking electron transport within chloroplasts, this compound leads to reduced photosynthetic efficiency and growth in target plant species. This mechanism also extends to various aquatic organisms, where it can affect algal growth and aquatic ecosystems.

Biological Activity in Aquatic Systems

Recent studies have demonstrated the impact of hexazinone on aquatic microalgae and coral symbionts. For instance, one study reported that hexazinone inhibited the effective quantum yield () in microalgae, indicating reduced photosynthetic capacity. The concentrations that caused a 50% reduction in ranged from 1.71 to 59.2 µg L, while specific growth rates (SGR) were affected at higher concentrations .

Table 1: Toxicity Thresholds of this compound

| Organism | EC50 () | Inhibition (%) |

|---|---|---|

| Microalgae | 1.71 - 59.2 | Up to 64.9 |

| Coral Symbionts | Not specified | Significant |

Toxicological Studies

Toxicological assessments indicate that this compound exhibits varying degrees of toxicity across different species. Chronic exposure studies in mammals have shown liver toxicity and body weight decrements at specific dosages . The effects observed include:

- Liver Toxicity : Detected in chronic dog and mouse studies.

- Body Weight Decrement : Noted in reproductive toxicity studies involving rats.

- Developmental Effects : Observed at higher doses, including malformations in offspring .

Environmental Impact

The persistence of this compound in soil and water systems raises concerns about its long-term ecological effects. Research has shown that aerial applications can lead to detectable concentrations in nearby water bodies, posing risks to aquatic flora and fauna .

Table 2: Environmental Fate of this compound

| Parameter | Observations |

|---|---|

| Aerial Application Impact | Drift detected in streams post-application |

| Concentration Decline | Below detection limits downstream |

| Risk to Aquatic Life | Short-term low risk observed |

Case Study 1: Microalgal Response to this compound

In a controlled laboratory setting, microalgae exposed to this compound exhibited significant reductions in growth rates compared to control groups. The study highlighted the sensitivity of algal species to PSII inhibitors, emphasizing the need for careful application practices in agricultural runoff areas .

Case Study 2: Coral Symbiont Toxicity

Research conducted on coral symbionts revealed that exposure to this compound resulted in notable declines in photosynthetic efficiency. The study concluded that even low concentrations could disrupt coral health, impacting broader reef ecosystems .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Hexazinone-d6 that influence its utility as an internal standard in pesticide residue analysis?

this compound (deuterated hexazinone) is valued for its isotopic stability and structural similarity to non-deuterated hexazinone, minimizing matrix interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key properties include:

- Molecular weight : 258.34 g/mol (C₁₂H₁₄D₆N₄O₂) .

- Stability : Stable under recommended storage conditions (4°C, sealed, protected from light) but degrades when exposed to strong acids/bases or oxidizers .

- Solubility : Water-soluble, facilitating its use in aqueous extraction protocols for pesticide analysis . Methodological Note: Prioritize batch-specific characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity >99% .

Q. How does this compound mitigate matrix effects in multi-residue pesticide analysis?

this compound acts as a stable isotope-labeled internal standard (SIL-IS) by co-eluting with target analytes, compensating for ion suppression/enhancement caused by co-extracted matrix components. For example, in vegetable matrices, its inclusion reduced variability in recovery rates (R%) for pesticides like Acephate (t-value shift from 0.292 to 0.374) . Methodological Note: Validate recovery rates across diverse matrices (e.g., leafy greens vs. root vegetables) to account for lipid or pigment interference .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to resolve contradictory data in inter-laboratory reproducibility studies?

Contradictions in recovery rates or detection limits often arise from:

- Storage conditions : Degradation occurs at >4°C or under light exposure, altering calibration curves .

- Matrix variability : this compound’s efficacy varies with crop-specific metabolites (e.g., chlorophyll in spinach vs. alkaloids in tomatoes) . Resolution Strategy :

- Standardize pre-treatment protocols (e.g., QuEChERS extraction) across labs.

- Include a quality control (QC) sample spiked with this compound in every batch to monitor instrument drift .

Q. How can researchers optimize this compound’s deployment in longitudinal studies assessing pesticide degradation kinetics?

Longitudinal studies require stability across timepoints. Key steps:

- Storage : Store at -80°C in amber vials to prevent photodegradation; validate stability monthly via LC-MS/MS .

- Calibration : Use matrix-matched standards with this compound to correct for temporal matrix changes (e.g., pH shifts in decomposing plant matter) .

- Data Normalization : Apply response factor ratios (analyte peak area/Hexazinone-d6 peak area) to minimize run-to-run variability .

Q. What are the limitations of this compound in detecting trace metabolites of hexazinone in environmental samples?

While this compound improves quantification of the parent compound, its utility for metabolites (e.g., Hexazinone metabolite B) is limited due to:

- Structural divergence : Metabolites lack deuterium labels, preventing co-elution and isotopic correction .

- Sensitivity thresholds : Metabolite concentrations in soil/water may fall below the limit of quantification (LOQ) when using SIL-IS-based methods. Alternative Approach : Synthesize deuterated metabolites or employ post-column infusion to assess matrix effects .

Q. Methodological Best Practices

Q. How should researchers address discrepancies between theoretical and observed deuterium incorporation in this compound?

- Step 1 : Verify synthetic pathways (e.g., hydrogen-deuterium exchange conditions) using HRMS and NMR .

- Step 2 : Quantify residual non-deuterated hexazinone via isotopic peak ratio analysis. Acceptable thresholds: <1% non-deuterated species .

- Step 3 : Collaborate with analytical chemists to refine synthesis protocols if batch variability exceeds 5% .

Q. What criteria should guide the selection of this compound versus alternative internal standards for novel pesticide formulations?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess cost and synthesis complexity (this compound is commercially available but costly) .

- Novelty : Use this compound for established methods; develop new SIL-IS for emerging pesticides .

- Ethical : Ensure disposal protocols align with environmental regulations (avoid aquatic release) .

Q. Data Presentation and Validation

Q. How should raw data from this compound-assisted assays be reported to ensure reproducibility?

Include:

- Calibration curves : Slope, intercept, R² values with/without this compound correction .

- Recovery rates : Tabulate R% for each matrix (e.g., 95±3% in lettuce, 88±5% in potatoes) .

- Uncertainty analysis : Report CV% for intra-/inter-day precision . Example Table:

| Pesticide | Matrix | R% (Without this compound) | R% (With this compound) |

|---|---|---|---|

| Acephate | Spinach | 0 | 95±2 |

| Imidacloprid | Potato | 72±5 | 89±3 |

Properties

IUPAC Name |

6-[bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWXEEYDBZRFPE-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=O)N(C(=O)N1C)C2CCCCC2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028051 | |

| Record name | Hexazinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-22-4 | |

| Record name | Hexazinone-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.